

A Comprehensive Technical Guide to O,S-Dimethyl Acetylphosphoramidothioate (Acephate)

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Compound of Interest

Compound Name: Acephate

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Abstract

O,S-Dimethyl acetylphosphoramidothioate, commonly known as **acephate**, is a systemic organophosphate insecticide widely utilized in agriculture for the control of a broad spectrum of chewing and sucking insects.[1][2][3] Its efficacy stems from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[4][5] This technical guide provides a detailed overview of the synthesis, chemical properties, and biological mechanism of action of **acephate**. It includes structured data on its physicochemical properties, comprehensive experimental protocols for its synthesis and analysis, and visual diagrams of its metabolic pathway and synthesis workflow to support researchers and professionals in the fields of agrochemistry, toxicology, and drug development.

Chemical and Physical Properties

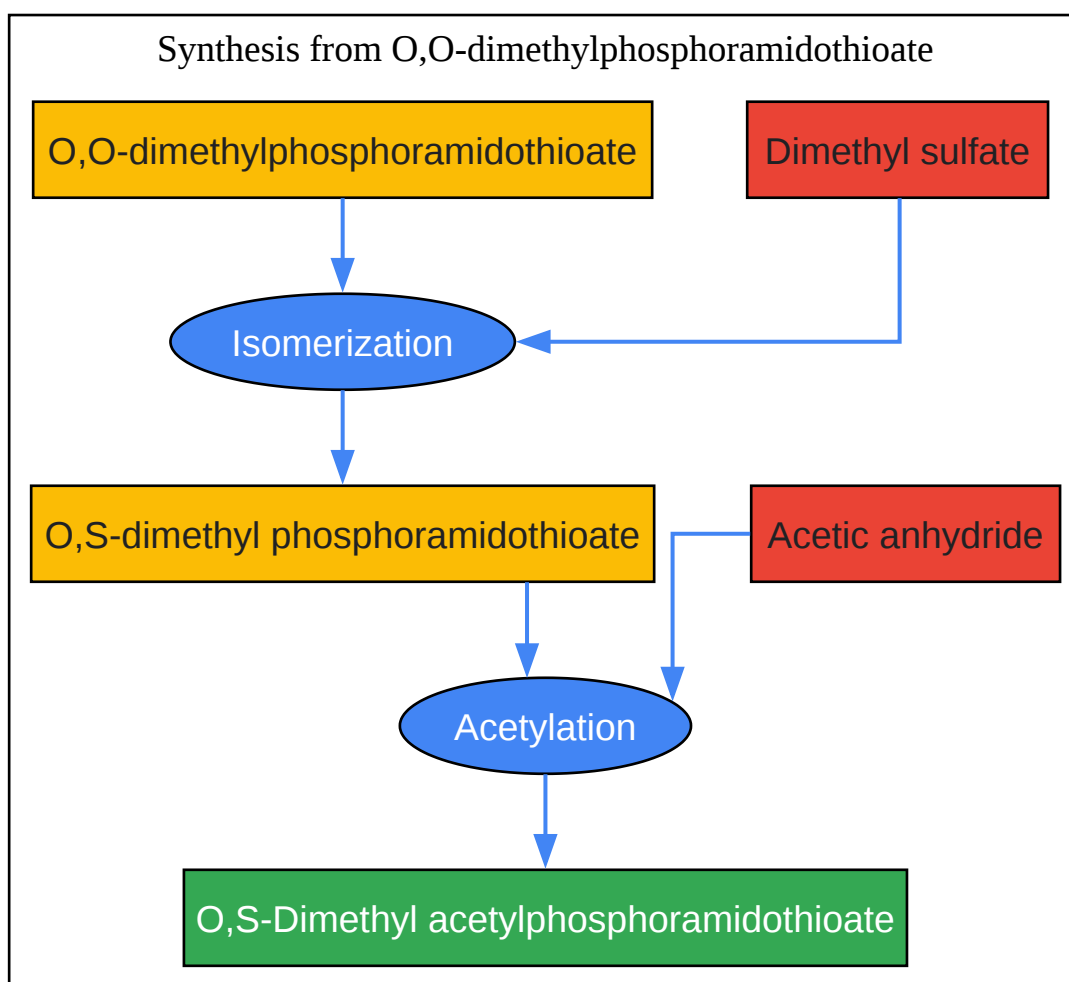
Acephate is a colorless to white crystalline solid with a characteristic odor.[4][6] It is highly soluble in water and soluble in organic solvents such as chloroform and DMSO.[7] The chemical and physical properties of O,S-Dimethyl acetylphosphoramidothioate are summarized in the table below.

Property	Value	Reference
Chemical Name	O,S-Dimethyl acetylphosphoramidothioate	[8][9]
Synonyms	Acephate, Orthene, Acetamidophos	[4][9][10]
CAS Number	30560-19-1	[4][8][9]
Molecular Formula	C4H10NO3PS	[6][9]
Molecular Weight	183.17 g/mol	[4][8][9]
Appearance	Colorless to white crystalline solid	[4][6]
Melting Point	88-90 °C	[11]
Water Solubility	79 - 83.5 g/100 mL	[8]
Solubility in Organic Solvents	Acetone: 151 g/L, Ethanol: >100 g/L, Ethyl acetate: 35 g/L, Benzene: 16 g/L, Hexane: 0.1 g/L	[4]
Vapor Pressure	1.7×10^{-6} mmHg at 24 °C	[8]
Octanol-Water Partition Coefficient (logP)	-0.8	[4]

Synthesis of O,S-Dimethyl Acetylphosphoramidothioate

The synthesis of O,S-Dimethyl acetylphosphoramidothioate can be achieved through multiple routes. A common laboratory-scale synthesis involves the isomerization of O,O-dimethylphosphoramidothioate followed by acetylation. An alternative industrial process starts from phosphorus trichloride.

Synthesis Workflow



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Caption: Synthesis of **Acephate** from O,O-dimethylphosphoramidothioate.

Experimental Protocol: Synthesis from O,O-dimethylphosphoramidothioate

This protocol describes the synthesis of O,S-Dimethyl acetylphosphoramidothioate via the isomerization of O,O-dimethylphosphoramidothioate, followed by acetylation with acetic anhydride.[12]

Materials:

- O,O-dimethylphosphoramidothioate

- Dimethyl sulfate
- Acetic anhydride
- Appropriate reaction vessel with stirring and temperature control
- Purification apparatus (e.g., for vacuum distillation or crystallization)

Procedure:

- Isomerization:
 - To a solution of O,O-dimethylphosphoramidothioate, gradually add dimethyl sulfate at 40°C with continuous stirring.
 - Maintain the reaction mixture at 40°C for several hours to facilitate the isomerization to O,S-dimethyl phosphoramidothioate.
 - Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or NMR).
- Acetylation:
 - To the resulting O,S-dimethyl phosphoramidothioate, add acetic anhydride and a catalytic amount of dimethyl sulfate at 40°C over a period of one hour.
 - Maintain the reaction at this temperature for an additional hour to ensure the completion of the acetylation reaction.
- Purification:
 - The crude O,S-Dimethyl acetylphosphoramidothioate can be purified by vacuum distillation or crystallization from a suitable solvent to yield the final product.

Chemical Properties and Biological Activity

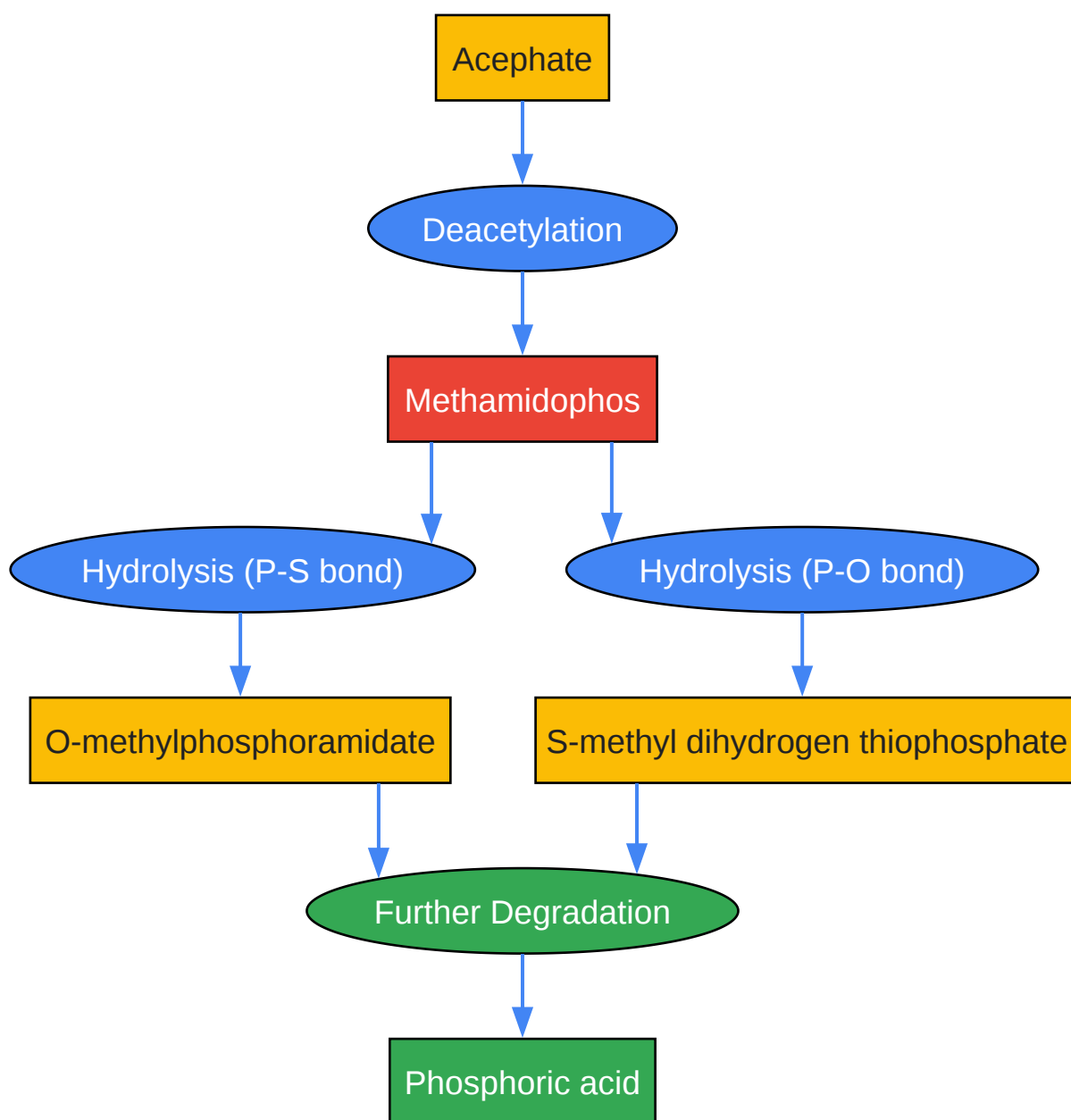
Mechanism of Action: Acetylcholinesterase Inhibition

Acephate is a systemic insecticide that functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.^{[4][5]} AChE is responsible for the hydrolysis of the

neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect. **Acephate** itself is a relatively weak inhibitor of AChE; however, it is metabolized in insects to a more potent inhibitor, methamidophos (O,S-dimethyl phosphoramidothioate).^[5]^[13]

Metabolic Pathway

In biological systems (insects, mammals, and plants) and the environment, **acephate** undergoes metabolic transformation. The primary metabolic pathway involves the deacetylation of **acephate** to form methamidophos. Further degradation can occur through the cleavage of the P-S and P-O bonds.



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Caption: Metabolic Pathway of **Acephate**.

Experimental Protocols

Protocol for Residue Analysis in Food Samples

This protocol outlines a general procedure for the determination of **acephate** and its metabolite methamidophos residues in vegetable samples using gas chromatography.[14][15]

Materials:

- Homogenizer
- Centrifuge
- Gas chromatograph with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD)
- Analytical standards of **acephate** and methamidophos
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Sample Extraction:
 - Homogenize a representative sample of the vegetable matrix.
 - Mix the homogenized sample with a dehydrating agent like anhydrous sodium sulfate.
 - Extract the sample with ethyl acetate using a high-speed homogenizer.
 - Centrifuge the mixture and collect the supernatant.
- Cleanup:
 - Pass the extract through a silica gel column to remove interfering co-extractives.
 - Elute the analytes from the column with a suitable solvent mixture.
 - Concentrate the eluate to a small volume under a gentle stream of nitrogen.
- GC Analysis:

- Inject an aliquot of the concentrated extract into the gas chromatograph.
- Use a suitable capillary column and temperature program to separate **acephate** and methamidophos.
- Identify and quantify the analytes by comparing their retention times and peak areas with those of the analytical standards.

Protocol for Acetylcholinesterase Inhibition Assay

This protocol describes a colorimetric method based on the Ellman's reaction to determine the in vitro inhibition of acetylcholinesterase by **acephate**.^[16]^[17]

Materials:

- Spectrophotometer (plate reader)
- Acetylcholinesterase (AChE) enzyme solution
- Acetylthiocholine iodide (ATCI) substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Tris-HCl buffer (pH 8.0)
- **Acephate** solutions of varying concentrations
- 96-well microplate

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of AChE in Tris-HCl buffer.
 - Prepare a stock solution of ATCI and DTNB in Tris-HCl buffer.
 - Prepare serial dilutions of **acephate** in the appropriate solvent.

- Assay:
 - In a 96-well plate, add the Tris-HCl buffer, DTNB solution, and the AChE enzyme solution to each well.
 - Add the different concentrations of the **acephate** solution to the test wells. Include a control well with no inhibitor.
 - Incubate the plate at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).
 - Initiate the enzymatic reaction by adding the ATCI substrate to all wells.
 - Immediately measure the absorbance at 412 nm at regular intervals for a set period.
- Data Analysis:
 - Calculate the rate of reaction for each concentration of **acephate**.
 - Determine the percentage of inhibition for each **acephate** concentration relative to the control.
 - Plot the percentage of inhibition against the logarithm of the **acephate** concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

O,S-Dimethyl acetylphosphoramidothioate (**acephate**) remains a significant insecticide in modern agriculture. A thorough understanding of its synthesis, chemical properties, and biological mechanism of action is crucial for its effective and safe use, as well as for the development of new and improved pest control agents. This technical guide provides a consolidated resource of this information, intended to aid researchers and professionals in their work with this important compound. The provided protocols and data serve as a foundation for further investigation and application in the fields of agricultural science, environmental science, and toxicology.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to O,S-Dimethyl Acetylphosphoramidothioate (Acephate)]. BenchChem, [2025]. [Online PDF]. Available at:

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